1-(3-Methoxybenzyl)piperidin-4-amine dihydrochloride
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Overview
Description
1-(3-Methoxybenzyl)piperidin-4-amine dihydrochloride is a synthetic compound with the molecular formula C13H22Cl2N2O. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by its piperidine ring structure, which is a common motif in many pharmacologically active molecules .
Preparation Methods
The synthesis of 1-(3-Methoxybenzyl)piperidin-4-amine dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxybenzyl chloride and piperidine.
Reaction Conditions: The reaction between 3-methoxybenzyl chloride and piperidine is carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. This results in the formation of 1-(3-Methoxybenzyl)piperidin-4-amine.
Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography.
Formation of Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Chemical Reactions Analysis
1-(3-Methoxybenzyl)piperidin-4-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Scientific Research Applications
1-(3-Methoxybenzyl)piperidin-4-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of biological systems, particularly in the investigation of receptor-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of 1-(3-Methoxybenzyl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets in biological systems. The compound is known to bind to certain receptors in the central nervous system, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets involved are still under investigation, but it is believed to influence neurotransmitter release and receptor activation.
Comparison with Similar Compounds
1-(3-Methoxybenzyl)piperidin-4-amine dihydrochloride can be compared with other similar compounds, such as:
1-(4-Methoxybenzyl)piperidin-4-amine: This compound has a similar structure but with a methoxy group at the 4-position instead of the 3-position.
1-(3-Methoxypropyl)piperidin-4-amine: This compound has a propyl group instead of a benzyl group, leading to differences in its chemical properties and applications.
1-(3-Methoxyphenyl)piperidin-4-amine:
Properties
IUPAC Name |
1-[(3-methoxyphenyl)methyl]piperidin-4-amine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O.2ClH/c1-16-13-4-2-3-11(9-13)10-15-7-5-12(14)6-8-15;;/h2-4,9,12H,5-8,10,14H2,1H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXZBRMGOZIVRMO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCC(CC2)N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22Cl2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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